molecular formula C30H61NO2 B1164857 N,N-Dihexyl-D-erythro-sphingosine

N,N-Dihexyl-D-erythro-sphingosine

Cat. No.: B1164857
M. Wt: 468
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Sphingolipid Biochemistry and Biological Significance in Academic Contexts

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, an aliphatic amino alcohol that includes sphingosine (B13886). mdpi.comyoutube.com First isolated from brain extracts in the 1870s, they were named after the mythological Sphinx due to their enigmatic nature. youtube.comnih.gov These molecules are integral components of eukaryotic cell membranes and are particularly abundant in the myelin sheath of nerve cells. news-medical.netfiveable.me

Sphingolipids are not merely structural molecules; they are critical players in a wide range of cellular processes. mdpi.com Their metabolites, such as ceramide, sphingosine, and sphingosine-1-phosphate, are bioactive molecules that modulate signal transduction pathways governing cell growth, differentiation, apoptosis (programmed cell death), and cell migration. nih.govnih.gov The balance between ceramide, which often promotes apoptosis, and sphingosine-1-phosphate, which tends to be pro-survival, acts as a cellular "rheostat" determining the cell's fate. mdpi.com Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases. mdpi.comnews-medical.net

The study of sphingolipid metabolism is complex, involving a network of enzymes that synthesize and break down these lipids in different cellular compartments. nih.gov Researchers utilize various tools, including inhibitors of key enzymes, to unravel the specific functions of different sphingolipid species. nih.gov

D-erythro-Sphingosine as a Fundamental Sphingoid Base in Research

The foundational structure for most mammalian sphingolipids is the sphingoid base, a family of long-chain amino alcohols. nih.govnih.gov The most prevalent of these is sphingosine, specifically the D-erythro isomer, also known as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. nih.govnih.gov This 18-carbon molecule serves as the primary building block for the synthesis of more complex sphingolipids. mdpi.comlipotype.com

In cellular biochemistry, D-erythro-sphingosine is a key intermediate. It is N-acylated to form ceramide, which is a central hub in sphingolipid metabolism. youtube.comnih.gov From ceramide, a vast array of complex sphingolipids are generated, including sphingomyelin (B164518) and various glycosphingolipids, by the addition of different head groups to the primary hydroxyl group. youtube.comnih.gov Free sphingosine itself is a bioactive molecule, known to be a potent and selective inhibitor of protein kinase C (PKC), a key enzyme in signal transduction. sigmaaldrich.com

Table 1: Physicochemical Properties of D-erythro-Sphingosine

PropertyValueSource
Formal Name (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol nih.gov
CAS Number 123-78-4 sigmaaldrich.com
Molecular Formula C₁₈H₃₇NO₂ sigmaaldrich.com
Molecular Weight 299.49 g/mol sigmaaldrich.com
Appearance Solid nih.gov
Melting Point 67 °C nih.gov

The stereochemistry of sphingoid bases is crucial for their biological function. The term "D-erythro" refers to the specific spatial arrangement of the substituents around the chiral centers at carbons 2 and 3 of the sphingosine molecule. nih.gov Naturally occurring sphingosine in mammals almost exclusively possesses the D-erythro (2S, 3R) configuration. mdpi.comnih.gov This specific stereoisomer is the one recognized by the enzymes of sphingolipid metabolism. mdpi.com

Synthetic studies often focus on stereoselective synthesis to produce the correct isomer for biological investigations. mdpi.comnih.gov The geometry of the double bond at C4, which is typically in the trans (E) configuration, is also important for the molecule's structure and its interactions within biological membranes. nih.govresearchgate.net Research has shown that even small changes to this stereochemistry can significantly alter the biological activity and metabolic fate of the molecule, highlighting the high degree of specificity in sphingolipid-protein interactions. researchgate.net

N,N-Dihexyl-D-erythro-sphingosine: A Synthetic Analog for Mechanistic Studies

This compound is a synthetic, modified sphingolipid. caymanchem.commedchemexpress.com It is built upon the D-erythro-sphingosine backbone, but instead of a primary amino group at the C2 position, it features a tertiary amine with two hexyl chains attached. caymanchem.comresearchgate.net This structural modification prevents it from being metabolized in the same way as natural sphingosine, particularly blocking the N-acylation step that leads to ceramide formation. youtube.com This makes it a valuable tool for studying sphingolipid signaling pathways without the confounding effects of conversion to other bioactive metabolites.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Formal Name (2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol caymanchem.com
Synonym N,N-dihexyl Sphingosine (d18:1/6:0/6:0) caymanchem.com
CAS Number 2377379-53-6 caymanchem.com
Molecular Formula C₃₀H₆₁NO₂ caymanchem.com
Formula Weight 467.8 g/mol caymanchem.com
Appearance Liquid superchroma.com.twsuperchroma.com.tw
Purity ≥95% caymanchem.com
Formulation A solution in ethanol caymanchem.com

The synthesis of analogs like this compound is a cornerstone of modern sphingolipid research for several reasons. mdpi.com

Metabolic Stability: Natural sphingolipids are rapidly interconverted by a host of enzymes. mdpi.com Synthetic analogs can be designed to resist enzymatic modification, allowing researchers to study the function of a specific molecular structure. For example, by blocking N-acylation, this compound allows for the investigation of pathways that are directly modulated by sphingoid bases, independent of ceramide production. biorxiv.org

Probing Enzyme Activity: Modified sphingolipids are instrumental in designing inhibitors for specific enzymes in the metabolic pathway, such as ceramidases or sphingomyelin synthases. nih.govnih.gov This helps to elucidate the role of these enzymes in health and disease.

Overcoming Biological Scarcity: Many interesting sphingolipid species are present in cells at very low concentrations, making their isolation for study difficult. mdpi.com Chemical synthesis provides a reliable source of pure, well-characterized compounds for in-depth biochemical and biophysical analysis. nih.govresearchgate.net

Structure-Activity Relationships: By systematically altering the structure of a sphingolipid—for instance, by changing chain lengths or modifying functional groups—researchers can determine which parts of the molecule are essential for its biological activity. researchgate.net

The structure of this compound is directly related to that of fundamental, naturally occurring sphingolipids.

Sphingosine: The core of the molecule is D-erythro-sphingosine, the archetypal sphingoid base in mammals. nih.gov It retains the characteristic 18-carbon chain with a double bond between C4 and C5, and the hydroxyl groups at C1 and C3. caymanchem.com

Ceramides (B1148491): Ceramides are formed when a fatty acid is attached to the amino group of sphingosine via an amide bond. youtube.comnih.gov this compound is an analog of ceramide where the N-acyl chain is replaced by two N-hexyl groups. medchemexpress.com This substitution of a tertiary amine for the secondary amide of ceramide represents a significant structural change that alters its chemical properties and biological interactions, notably preventing it from participating in the hydrogen-bonding networks that are crucial for ceramide's role in membrane structure. researchgate.net

Complex Sphingolipids: All more complex sphingolipids, such as sphingomyelin and glycosphingolipids, are derivatives of ceramide. nih.gov They all share the fundamental sphingoid base structure that is also the foundation of this compound.

By maintaining the core sphingoid base structure while introducing a specific modification at the amino group, this compound serves as a precise chemical probe to dissect the complex and multifaceted world of sphingolipid biology.

Properties

Molecular Formula

C30H61NO2

Molecular Weight

468

Appearance

Unit:5 mg/ml, 1mlSolvent:ethanolPurity:95%Physical liquid

Synonyms

Sphingosine with tertiary amine group

Origin of Product

United States

Synthetic Pathways and Chemical Characterization in Research Settings

De Novo Synthesis of N,N-Dihexyl-D-erythro-sphingosine

A direct, published de novo synthesis for this compound is not readily found in the public domain. However, its synthesis can be logically approached through the established synthesis of its core precursor, D-erythro-sphingosine, followed by N,N-dialkylation.

Key Precursors and Reaction Schemes

The de novo synthesis of the D-erythro-sphingosine backbone typically begins with a chiral precursor to establish the correct stereochemistry. A common starting material is L-serine. The synthesis involves the condensation of L-serine with a long-chain fatty acyl-CoA, such as palmitoyl-CoA, a reaction catalyzed in biological systems by serine palmitoyltransferase (SPT). nih.gov In a laboratory setting, this can be mimicked using various organic synthesis strategies.

A plausible synthetic route to this compound would involve:

Synthesis of D-erythro-sphingosine: This is a multi-step process often starting from a protected L-serine derivative.

N,N-dihexylation of D-erythro-sphingosine: This would involve the reductive amination of the primary amine on the sphingosine (B13886) backbone with hexanal (B45976) or the direct alkylation with a hexyl halide.

Table 1: Plausible Reaction Scheme for this compound Synthesis

StepReactantsReagents and ConditionsProduct
1Protected L-serine derivative, Long-chain aldehyde/alkyneGrignard or organolithium reagents, protecting group manipulationProtected D-erythro-sphingosine
2Protected D-erythro-sphingosineDeprotection (e.g., acid hydrolysis)D-erythro-sphingosine
3D-erythro-sphingosine, HexanalReductive amination conditions (e.g., NaBH(OAc)₃)This compound
Alternative to Step 3D-erythro-sphingosine, 1-BromohexaneBase (e.g., K₂CO₃), Solvent (e.g., DMF)This compound

Stereoselective Synthesis Strategies

Achieving the correct D-erythro stereochemistry is paramount in the synthesis of sphingosine and its derivatives. The D-erythro configuration refers to the (2S, 3R) stereochemistry of the amino alcohol. Several strategies are employed to ensure high stereoselectivity:

Chiral Pool Synthesis: This approach utilizes a readily available chiral molecule, such as L-serine or D-galactose, as the starting material. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions. For example, starting from D-galactose, a chirospecific method can yield highly pure D-erythro-sphingosine. nih.gov

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction involving a prochiral substrate. For instance, asymmetric reductions of a ketone precursor can establish the desired hydroxyl group stereochemistry.

Substrate-Controlled Diastereoselective Reactions: In some synthetic routes, an existing stereocenter in the molecule directs the formation of a new stereocenter. For example, the reduction of a ketone adjacent to a chiral center can proceed with high diastereoselectivity.

Comparison with Synthesis of D-erythro-Sphingosine and Ceramide Analogs

The synthesis of this compound is an extension of the synthesis of its parent molecule, D-erythro-sphingosine. The initial steps to construct the C18 sphingoid backbone with the correct stereochemistry are essentially identical.

D-erythro-Sphingosine Synthesis: The total synthesis of D-erythro-sphingosine has been accomplished through various routes, often starting from carbohydrates like D-galactose or amino acids like L-serine. nih.gov A key step in many syntheses is the introduction of the long alkyl chain, which can be achieved via Wittig-type reactions or by using organometallic reagents. rsc.org

Ceramide Analog Synthesis: Ceramide analogs are synthesized by N-acylation of a sphingoid base, such as D-erythro-sphingosine or a synthetic analog. mdpi.com The synthesis of these analogs often involves coupling the sphingoid base with a desired fatty acid or a modified acyl chain. For example, ceramide analogs with aromatic rings in the sphingoid moiety have been synthesized to probe structure-activity relationships. mdpi.com The key difference in the synthesis of this compound is the N,N-dialkylation of the amino group, whereas ceramide synthesis involves N-acylation.

Derivatization Strategies for Research Applications

To facilitate their use in various research applications, sphingolipid analogs like this compound can be further modified with isotopic labels or tags.

Deuterium (B1214612) Labeling for Mass Spectrometry-Based Assays

Deuterium-labeled sphingolipids are invaluable internal standards in mass spectrometry-based lipidomics. caymanchem.com The introduction of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing for accurate quantification of the corresponding endogenous lipid.

Table 2: Strategies for Deuterium Labeling of Sphingoid Bases

Labeling PositionMethodPrecursors/ReagentsReference
Sphingoid backbone (C3, C4, C5)Horner-Wadsworth-Emmons olefination with deuterated phosphonate (B1237965) and aldehydeDeuterated β-ketophosphonate, deuterated myristaldehyde nih.gov
Sphingoid backbone (C3)Sodium borodeuteride reductionα,β-enone precursor, NaBD₄ nih.gov
N-acyl chainUse of deuterated fatty acidsDeuterated palmitic acid, for example caymanchem.com

For this compound, deuterium could be incorporated into the sphingoid backbone during its synthesis, or deuterated hexyl groups could be used in the final N-alkylation step. These labeled analogs would enable precise tracking and quantification in cellular and in vitro assays.

Fluorescent and Affinity Tagging for Localization and Interaction Studies

Fluorescently tagged sphingolipids are powerful tools for visualizing their subcellular localization and trafficking in living cells. nih.gov Affinity tags can be used to isolate and identify binding partners.

Fluorescent Tagging: Common fluorescent probes used for labeling sphingolipids include nitrobenzoxadiazole (NBD) and Bodipy. These can be attached to the sphingolipid, often on the acyl chain or, in the case of sphingosine, potentially through a linker attached to the amino group. For this compound, a fluorescent hexyl analog could be used for the N-alkylation, or a fluorescent tag could be incorporated elsewhere in the molecule if the dihexyl groups are critical for the intended biological activity. A small molecule fluorescent turn-on probe has been developed that reacts with sphingosine in living cells, offering another approach to visualize its localization. nih.gov

Affinity Tagging: Affinity tags, such as biotin (B1667282), can be incorporated into the structure of this compound. This would allow for the "pull-down" of the lipid along with any interacting proteins, which can then be identified by techniques like mass spectrometry.

Table 3: Common Tags for Sphingolipid Derivatization

Tag TypeExample TagApplication
FluorescentNitrobenzoxadiazole (NBD)Live-cell imaging, trafficking studies
FluorescentBodipyLive-cell imaging, high photostability
AffinityBiotinProtein interaction studies (pull-down assays)

The derivatization of this compound with these tags provides researchers with a versatile toolkit to explore its biological functions in detail.

Click Chemistry Approaches for Advanced Functionalization

The functionalization of this compound for advanced applications, such as fluorescent labeling or immobilization, can be effectively achieved using click chemistry. This suite of reactions is favored in lipid research for its high efficiency, specificity, and biocompatibility. researchgate.net The most common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. avantiresearch.com

To render this compound amenable to click chemistry, it must first be synthetically modified to incorporate either a terminal alkyne or an azide (B81097) group. A plausible strategy would involve the chemical modification of one of the terminal carbons of one or both hexyl chains. For instance, starting with a protected D-erythro-sphingosine, one could perform N-alkylation using a bifunctional hexyl derivative that contains a protected clickable handle (e.g., an azide or a protected alkyne).

Once the clickable analog of this compound is synthesized, it can be reacted with a wide array of reporter molecules. These can include fluorescent dyes (e.g., azide- or alkyne-modified coumarins or rhodamines), biotin for affinity purification, or linkage to solid supports for chromatographic applications. nih.gov This modular approach allows for the creation of specific probes to study the interactions and localization of this lipid in various systems. researchgate.net The reaction is typically high-yielding and proceeds under mild conditions that preserve the integrity of the lipid structure. avantiresearch.com

Purity Assessment and Structural Elucidation Methods for Synthetic Compounds

The verification of purity and the confirmation of the chemical structure are critical steps following the synthesis of this compound. A combination of spectroscopic and chromatographic techniques is employed to ensure the compound is structurally correct and free from significant impurities.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of synthetic lipids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, specific signals corresponding to the sphingoid backbone, the trans-double bond, and the two hexyl chains on the nitrogen atom would be expected. While specific experimental data for this compound is not publicly available, a predicted ¹H NMR spectrum can be extrapolated from the known spectrum of its precursor, D-erythro-sphingosine. The introduction of the two hexyl groups would lead to characteristic upfield signals for the methyl and methylene (B1212753) protons and a downfield shift of the proton on the carbon adjacent to the nitrogen (C2).

Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
CH₃ (hexyl chains) ~0.89 Triplet Terminal methyl groups
(CH₂)₄ (hexyl chains) ~1.2-1.4 Multiplet Methylene groups of hexyl chains
N-CH₂ (hexyl chains) ~2.5-2.7 Multiplet Methylene groups attached to nitrogen
H-2 (sphingoid) ~2.8-3.0 Multiplet Shifted downfield due to N-alkylation
H-1a, H-1b (sphingoid) ~3.5-3.7 Multiplet Protons on C1
H-3 (sphingoid) ~4.0 Multiplet Proton on C3 bearing a hydroxyl group
H-4, H-5 (sphingoid) ~5.5-5.8 Multiplet Vinylic protons of the trans double bond
(CH₂)₁₂ (sphingoid tail) ~1.2-1.4 Multiplet Methylene groups of the long alkyl tail

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of sphingolipids and to gain structural information through fragmentation analysis (MS/MS). nih.gov For this compound (C₃₀H₆₁NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be approximately 468.48 g/mol . Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, including the loss of water and cleavage at the C-C bonds adjacent to the hydroxyl and amino groups, providing confirmation of the sphingoid backbone structure.

Expected Mass Spectrometry Data

Parameter Value
Molecular Formula C₃₀H₆₁NO₂
Molecular Weight 467.8 g/mol
Predicted [M+H]⁺ ~468.48
Predicted [M+Na]⁺ ~490.46

Chromatographic Methods for Homogeneity Verification

Chromatographic techniques are essential for assessing the purity of synthetic this compound, ensuring the absence of starting materials and side products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing the purity of lipids. nih.gov The separation is based on the hydrophobicity of the molecules. This compound, being a highly lipophilic molecule, would be strongly retained on a C18 or C8 column. A gradient elution system, typically with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile (B52724), and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization for subsequent MS detection, would be employed. researchgate.net Purity is assessed by the presence of a single major peak in the chromatogram.

Typical HPLC Conditions for N,N-Dialkylated Sphingolipid Analysis

Parameter Condition
Column Reversed-phase C18 or C8, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% Formic Acid
Gradient Start with a high percentage of A, increasing to a high percentage of B over 15-30 minutes
Flow Rate 0.2 - 0.4 mL/min

| Detection | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a synthesis and for a preliminary assessment of product purity. For a non-polar compound like this compound, a silica (B1680970) gel plate would be used with a relatively non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol. The spots can be visualized using a variety of stains, such as potassium permanganate (B83412) or iodine vapor. The presence of a single spot indicates a high degree of purity.

Role in Lipid Metabolism and Cellular Signaling Pathways in Research

Integration into Sphingolipid Metabolic Pathways

Sphingolipid metabolism is a highly regulated network of synthesis and degradation pathways that produce a variety of bioactive lipids. The introduction of synthetic analogs like N,N-Dihexyl-D-erythro-sphingosine can perturb this delicate balance, revealing critical aspects of the pathway's function.

This compound is recognized as a synthetic analog of C18-ceramide. medchemexpress.commedchemexpress.cn Ceramide sits (B43327) at the core of the sphingolipid metabolic network, serving as a precursor for the synthesis of more complex sphingolipids such as sphingomyelin (B164518) and various glycosphingolipids. mbolin-lktlabs.comnih.gov It also acts as a signaling molecule in its own right, mediating processes like cell maturation, senescence, and apoptosis. mbolin-lktlabs.com Because this compound mimics the basic structure of ceramide, it can be used to probe the enzymes and binding proteins that interact with ceramide, potentially acting as a competitive inhibitor or a modulator of these interactions. Its unique tertiary amine structure, differing from the secondary amide of natural ceramides (B1148491), makes it a valuable tool for understanding the structural requirements for recognition and processing within the sphingolipid network. mbolin-lktlabs.com

The sphingomyelin cycle is a major signaling pathway where sphingomyelin, a principal component of cell membranes, is hydrolyzed by sphingomyelinases to generate ceramide. This ceramide can then be acted upon by ceramidases to produce sphingosine (B13886), another potent signaling molecule. These intermediates are critical for various cellular responses. Research on synthetic analogs of sphingomyelin with altered double bond geometry has demonstrated that structural modifications can significantly impact related cellular processes, such as antioxidant functions. nih.gov Given that this compound is a ceramide analog, its presence would be expected to impact the sphingomyelin cycle. mbolin-lktlabs.com It could potentially alter the activity of sphingomyelinases or ceramidases, or compete with endogenous ceramide for downstream targets, thereby modulating the signaling output of this crucial pathway.

Mechanistic Studies on Cellular Processes

By mimicking endogenous sphingolipids, this compound serves as a probe to dissect the mechanisms by which these lipids control fundamental cellular processes like cell division and signal transduction.

Endogenous ceramides are known to be potent inducers of cell cycle arrest, particularly at the G0/G1 checkpoint. mbolin-lktlabs.com This arrest is a critical mechanism for controlling cell proliferation and is often a prelude to apoptosis or terminal differentiation. Various studies have demonstrated that other molecules can also induce G0/G1 arrest in cancer cell lines. nih.govnih.gov Given its role as a ceramide analog, this compound is investigated for its potential to elicit similar effects. Research using such analogs helps to clarify the structural features of ceramide that are essential for its cytostatic activity and to identify the downstream effectors that mediate the cell cycle block.

Table 1: Research Findings on G0/G1 Cell Cycle Arrest by Bioactive Molecules

Compound/AgentCell Line(s)Key FindingsReference(s)
ThymolMDA-MB-231 (breast cancer), HCT-8 (colorectal cancer)Inhibited cell proliferation and arrested cells in the G0/G1 phase. nih.gov
SalinomycinU251, U87 (glioma)Induced G1-phase arrest through ROS-mediated DNA damage. nih.gov
Methylseleninic AcidDU145 (prostate cancer)Mediated G1 cell cycle arrest through persistent induction of P21Cip1. psu.edu
HydroxyureaBudding yeastCauses cell cycle arrest at the G1/S transition. biorxiv.org

The mitogen-activated protein kinase (MAPK) pathways are central signaling cascades that regulate a wide array of cellular processes, including growth, differentiation, and stress responses. Certain sphingolipids are known to be upstream modulators of these pathways. For instance, research has shown that D-erythro-sphingosine and a related synthetic analog, N,N-dimethyl-d-erythro-sphingosine, can activate specific protein kinases. nih.gov One such kinase, termed sphingosine-dependent protein kinase-1 (SDK1), was later identified as the kinase domain of protein kinase C delta (PKCδ). nih.gov This indicates that sphingoid bases can directly influence the activity of key signaling kinases. The structural similarity of this compound to these activating lipids suggests it may also function as a modulator of MAPK pathways, providing a valuable chemical tool to explore the lipid-mediated regulation of these critical signaling networks.

Membrane Biophysics and Lipid Raft Interactions

The interaction of this compound with the lipid bilayer is fundamental to its biological activity, influencing membrane structure and the function of specialized microdomains known as lipid rafts.

The D-erythro stereochemistry of sphingolipids is crucial for their biophysical behavior within membranes. Synthetic sphingolipids with this configuration, including N-acyl sphingomyelins, demonstrate distinct properties when incorporated into lipid bilayers. nih.gov Studies on related compounds show that the D-erythro form packs more densely in monolayers compared to racemic mixtures. nih.gov This efficient packing is a key characteristic that influences membrane fluidity and organization.

Research on short-chain, cell-permeable ceramide analogs has shown they can rapidly and spontaneously integrate into biological membranes without compromising membrane integrity. nih.gov Similarly, synthetic D-erythro-sphingosine is readily taken up by cells and partitions into the membrane fraction. nih.gov This suggests that this compound likely incorporates efficiently into the plasma membrane, where it can then exert its biological effects. Biophysical studies on related D-erythro-dihydrosphingomyelins reveal a higher bilayer melting temperature compared to their unsaturated counterparts, indicating they form more stable and ordered membrane structures. nih.govnih.gov

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that function as platforms for signal transduction. nih.gov The formation and stability of these domains are highly dependent on the specific molecular interactions between their lipid components. The incorporation of D-erythro-sphingolipids is a key factor in the organization of these rafts. nih.govnih.gov

The consensus model suggests that cholesterol and sphingolipids are essential for the formation of the liquid-ordered (Lo) phase that characterizes lipid rafts. Research comparing D-erythro-sphingomyelins with their racemic counterparts found that the naturally occurring D-erythro form promotes the formation of more condensed domains when mixed with cholesterol. nih.gov This indicates a more favorable interaction that is critical for the proper assembly and function of lipid rafts. By influencing the local lipid environment, this compound can therefore modulate the activity of raft-associated proteins and signaling pathways involved in processes like cell polarity and trafficking. nih.gov

The interaction between sphingolipids and cholesterol is a cornerstone of lipid raft biology. Studies focusing on sphingosine, the backbone of this compound, have demonstrated that it forms condensed complexes with cholesterol at the air-water interface. nih.gov Molecular modeling suggests a specific interaction occurs between sphingosine and the alpha face of the cholesterol molecule. nih.gov

This interaction has functional consequences for cholesterol transport. In intestinal epithelial cell models like Caco-2, sphingosine was shown to dose-dependently decrease the absorption of micellar cholesterol. nih.gov This inhibitory effect is linked to the Niemann-Pick C1 like 1 (NPC1L1) transporter, a key protein in cholesterol uptake. nih.gov Furthermore, biophysical studies show that the rate of cholesterol desorption from membranes is significantly slower from D-erythro-sphingomyelin monolayers compared to racemic ones, reinforcing the idea of a specific and stabilizing interaction. nih.gov This suggests that this compound likely engages with cholesterol within the membrane, influencing its distribution, availability, and transport, thereby impacting the integrity and function of lipid rafts.

Biophysical Property Observation with D-erythro-Sphingolipids Reference
Membrane Packing Denser packing in monolayers compared to racemic forms. nih.gov
Interaction with Cholesterol Forms condensed complexes; slows cholesterol desorption. nih.govnih.gov
Domain Formation Promotes more condensed domains in the presence of cholesterol. nih.govnih.govnih.gov
Cholesterol Transport Inhibits NPC1L1-dependent cholesterol absorption in cell models. nih.gov

Contributions to Cell Regulatory Functions

Through its multifaceted interactions with cellular lipids and signaling proteins, this compound serves as a key research tool for understanding fundamental cell regulatory functions. Its ability to mimic endogenous sphingolipids allows for the targeted investigation of pathways controlling cell fate. The compound's induction of apoptosis via the modulation of mitochondrial function and MAP kinase pathways provides a model for studying programmed cell death in cancer and other diseases. nih.govnih.gov

Furthermore, its role in altering the balance of signaling lipids like diacylglycerol and phosphatidic acid demonstrates its importance in studying the regulation of cell proliferation and signal transduction. nih.gov By directly influencing the biophysical properties of the cell membrane and the organization of lipid rafts, this compound helps to elucidate how membrane structure governs cellular processes, including protein trafficking and cholesterol homeostasis. nih.govnih.gov Collectively, research involving this synthetic sphingolipid analog enhances the understanding of how lipid-mediated signals are integrated to control critical cellular decisions.

Research on Cell Growth and Differentiation

The modulation of sphingolipid pathways by synthetic analogs has significant implications for cell growth and differentiation. By inhibiting pro-growth signaling mediated by PKC and S1P, compounds like this compound are expected to suppress cell proliferation. Research on similar N-acylated sphingosine analogs, such as N-hexanoyl-D-erythro-sphingosine (C6-ceramide), has demonstrated their ability to induce a dramatic arrest in the G₀/G₁ phase of the cell cycle. deepdyve.com This cell cycle arrest is a key mechanism for controlling cell proliferation.

Moreover, sphingolipids are known to be involved in the complex processes of cellular differentiation. The manipulation of sphingolipid levels can influence the developmental fate of cells. While specific studies on this compound's role in differentiation are not available, the general principle of sphingolipid-mediated regulation of differentiation is well-established. mdpi.com

Studies on Cellular Senescence and Necrosis

Cellular senescence, a state of irreversible growth arrest, is another cellular process influenced by the sphingolipid network. An accumulation of ceramide has been shown to induce cellular senescence. nih.govnih.gov Therefore, by potentially increasing the intracellular levels of ceramide-like molecules or inhibiting pro-survival pathways, this compound could contribute to the induction of senescence. This has implications for both aging and cancer research, as senescence can act as a tumor-suppressive mechanism. nih.govnih.gov

Regarding programmed cell death, or apoptosis, sphingosine and its analogs are recognized as inducers of this process. nih.govnih.gov The pro-apoptotic effects are often linked to the inhibition of survival signals and the activation of stress-activated protein kinases. nih.gov Studies on N-acetyl-D-erythro-sphingosine (C2-ceramide) have shown its ability to inhibit cell growth and induce apoptosis in various cell lines. nih.gov Given its structural similarities, this compound is likely to exhibit similar pro-apoptotic properties. Necrosis, a form of cell death resulting from acute cellular injury, can also be influenced by the disruption of cellular signaling pathways, a potential consequence of high concentrations of bioactive lipids.

Applications in Academic Research and Future Directions

Utilization as a Research Tool in In Vitro and Ex Vivo Models

The application of sphingosine (B13886) kinase inhibitors, the class of research tools to which N,N-Dihexyl-D-erythro-sphingosine belongs, is widespread in laboratory models. These inhibitors are instrumental in dissecting the molecular pathways that govern cell fate in a variety of isolated cell and tissue systems.

Sphingosine kinase (SphK) inhibitors have been extensively used to study cancer and retinal cell biology in established cell lines. In Molt-4 T-cell leukemia cells, a selective SphK1 inhibitor was shown to decrease cell growth by 70% within 48 hours of treatment, highlighting the dependency of these cancer cells on the SphK1 pathway for proliferation. nih.gov

In the context of colorectal cancer, human HCT116 cells have been a key model. Treatment with SphK inhibitors induces growth inhibition and apoptosis (programmed cell death). nih.govsemanticscholar.org For instance, the SphK2 inhibitor ABC294640 was demonstrated to effectively inhibit the growth of HCT116 cells. nih.gov Furthermore, inhibiting SphK isoforms in HCT116 cells can increase their sensitivity to chemotherapy agents like oxaliplatin (B1677828) by promoting the accumulation of the pro-apoptotic lipid ceramide. nih.gov

In ophthalmological research, the human retinal pigment epithelial cell line, ARPE-19, is a critical tool. Studies using a SphK1 inhibitor in ARPE-19 cells have shown that this pathway is involved in regulating autophagic flux, a cellular cleaning process. conicet.gov.ar Inhibition of SphK1 also reduces the migration of ARPE-19 cells, a process relevant to proliferative retinal diseases. conicet.gov.ar

Table 1: Effects of Sphingosine Kinase Inhibition in Cultured Cell Lines

Cell Line Model System Key Findings with SphK Inhibitors Citations
Molt-4 T-cell Leukemia Significant inhibition of cell growth. nih.gov
HCT116 Human Colon Cancer Induction of apoptosis; increased sensitivity to chemotherapy. nih.govsemanticscholar.orgnih.gov
ARPE-19 Retinal Pigment Epithelium Modulation of autophagic flux; reduction in cell migration. conicet.gov.arconicet.gov.ar

The study of primary cells, which are isolated directly from tissue, provides insights that are highly relevant to human physiology. In ex vivo studies of human platelets, SphK inhibitors like N,N-dimethylsphingosine (DMS) have been shown to block the formation of sphingosine-1-phosphate (S1P). nih.govacs.org This inhibition prevents S1P from acting as a stimulator of platelet aggregation, demonstrating the crucial role of SphK in this aspect of blood clotting. nih.govacs.org Further research has specified that SphK2-mediated S1P generation is particularly important for modulating platelet function. nih.gov

In neuroscience, research on primary cerebellar cells has established the importance of the sphingolipid pathway. Sphingosine kinase, particularly the SphK1 isoform, is highly abundant in cerebellar Purkinje cells. nih.govnih.gov The use of SphK inhibitors in related neuronal models has revealed a role for this pathway in processes such as neuronal cell migration. nih.gov Additionally, studies on cerebellar astrocytes have shown that SphK1 is responsible for the secretion of S1P in response to growth factors. nih.gov

Table 2: Applications of Sphingosine Kinase Inhibitors in Primary Cells

Primary Cell Type Area of Study Observed Effects of SphK Inhibition Citations
Human Platelets Hemostasis Decreased S1P levels; inhibition of platelet aggregation. nih.govacs.orgnih.gov
Cerebellar Cells Neurobiology High SphK presence noted; implicated in neuronal migration and astrocyte signaling. nih.govnih.gov

In vivo studies in model organisms are essential for understanding the systemic effects of targeting a specific pathway. In mouse tumor models, SphK inhibitors have shown significant therapeutic potential. For example, in an orthotopic mouse model of prostate cancer, SphK1 inhibition was correlated with reduced tumor volume and fewer metastases. aacrjournals.org Similarly, oral administration of the SphK2 inhibitor ABC294640 dramatically slowed the growth of colon cancer xenografts in mice. nih.gov In models of liver cancer, the genetic deletion of SphK1 led to significantly smaller and fewer tumors, reinforcing the enzyme's role in tumorigenesis. nih.gov

In rodent brain studies, targeting the SphK/S1P pathway has provided valuable insights into neurological and neurodevelopmental disorders. In a rat model of Attention-Deficit/Hyperactivity Disorder (ADHD), a SphK inhibitor was found to ameliorate hyperactivity and impulsivity behaviors. dovepress.com Research in rat models of epilepsy has revealed altered expression of SphK1, suggesting it is a potential therapeutic target. frontiersin.org Furthermore, studies on cerebral ischemia (stroke) in rats have examined the entire sphingosine metabolic pathway, indicating that its modulation can be neuroprotective. nih.gov

Contributions to Understanding Sphingolipid-Mediated Signaling

The use of specific inhibitors like this compound is fundamental to understanding the signaling networks controlled by sphingolipids. These molecules allow researchers to perturb the system in a controlled manner, thereby revealing the functions of individual enzymes and metabolites.

SphK inhibitors have been pivotal in solidifying the concept of the "sphingolipid rheostat," which posits that the balance between pro-death and pro-survival sphingolipids determines a cell's fate. nih.gov Sphingosine kinases are the key enzymes at this checkpoint, catalyzing the conversion of pro-apoptotic sphingosine into the pro-survival mediator S1P. spandidos-publications.com

By using inhibitors, researchers can directly demonstrate the consequences of blocking this conversion. For example, applying an inhibitor to intact cells leads to a measurable decrease in S1P levels and a corresponding increase in sphingosine levels. nih.govacs.org This directly confirms the enzyme's role in maintaining the balance. These tools have also helped reveal that the two isoforms of the enzyme, SphK1 and SphK2, have distinct localizations within the cell (e.g., cytoplasm vs. nucleus or endoplasmic reticulum), allowing them to regulate discrete pools of S1P and thus influence different cellular processes. guidetopharmacology.org

A major contribution of SphK inhibitors has been to link the S1P pathway directly to well-known intracellular signaling cascades that control cell survival and death. Numerous studies have shown that the pro-survival effects of S1P are often mediated through the activation of pathways such as ERK1/2 and PI3K/Akt. nih.govnih.gov The use of SphK inhibitors demonstrates that when S1P production is blocked, the activation of these critical survival pathways is diminished. nih.govnih.gov

Conversely, the resulting accumulation of ceramide and sphingosine can trigger pro-apoptotic pathways. nih.gov For instance, research in colorectal cancer cells has shown that inhibiting SphK2 not only decreases survival signals via the AKT pathway but also actively promotes cell death by engaging the JNK signaling pathway. nih.gov In prostate cancer cells, inhibiting SphK1 leads to a higher ceramide-to-S1P ratio, which is directly correlated with the induction of apoptosis. aacrjournals.org These inhibitor-based studies have been crucial in positioning SphK as a key sensor for cellular stress and a potential therapeutic target in diseases characterized by excessive cell survival, such as cancer. aacrjournals.orgnih.gov

Insights into Membrane Dynamics and Lipid-Protein Interactions

The integration of this compound into cellular membranes provides a method for studying the biophysical consequences of altered sphingolipid composition. Natural sphingolipids, like sphingosine and sphingomyelin (B164518), are crucial for the formation of specialized membrane microdomains known as lipid rafts. nih.govnih.gov These domains are enriched in cholesterol and sphingolipids and function as platforms for signal transduction. nih.govresearchgate.net The introduction of a synthetic analog like this compound can perturb the fine-tuned interactions within these domains.

Studies on the parent molecule, sphingosine, have shown that it can increase the rigidity of model membranes by stabilizing gel-phase domains, which in turn increases membrane permeability. nih.govresearchgate.net The two hydrophobic hexyl chains of this compound are expected to insert into the lipid bilayer, influencing membrane fluidity and the lateral organization of lipids. Its bulky headgroup may disrupt the tight packing of lipids typically found in raft domains, offering insights into how specific structural features of sphingolipids contribute to membrane properties. rupress.org

Furthermore, this compound is utilized to investigate lipid-protein interactions. The lipid environment is known to be critical for the proper function of many membrane proteins. researchgate.netnih.gov By altering the lipid composition with this compound, researchers can study the resulting changes in the activity or conformation of these proteins. Photoactivatable versions of sphingosine precursors have been developed to directly identify proteins that interact with sphingolipids within the membrane of living cells, a technique that could be adapted for the dihexyl analog. researchgate.netnih.gov

Development of Novel Research Probes and Chemical Biology Tools

The unique structure of this compound, particularly its metabolically stable tertiary amine, makes it an excellent scaffold for the development of specialized research probes.

A primary application of N,N-dialkylated sphingosine analogs is in the design of inhibitors for enzymes involved in sphingolipid metabolism. avantiresearch.com The cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical for determining cell fate and is regulated by enzymes like sphingosine kinases (SphK1 and SphK2). nih.govwikipedia.org

The well-studied analog, N,N-Dimethylsphingosine (DMS), is a known competitive inhibitor of sphingosine kinase. nih.govnih.govacs.org It effectively blocks the production of S1P, thereby increasing cellular levels of sphingosine and ceramide. nih.gov this compound is designed based on this principle. The longer hexyl chains are intended to modify its inhibitory profile, potentially increasing its potency or altering its specificity between SphK1 and SphK2. The comparative inhibitory activities of various sphingosine analogs highlight the structure-activity relationship critical for designing targeted inhibitors.

CompoundTarget EnzymeInhibition TypeReported IC50 / KiReference
N,N-Dimethylsphingosine (DMS)Sphingosine Kinase 1 (SphK1)Competitive~5-12 µM (IC50) nih.govnih.gov
Safingol (L-threo-dihydrosphingosine)Sphingosine Kinase (Pan)InhibitorPotent, non-isoenzyme specific nih.gov
GT11Dihydroceramide Desaturase 1 (DES1)Competitive6 µM (Ki) nih.gov
GW4869Neutral Sphingomyelinase 2 (nSMase2)Non-competitive1 µM (IC50) nih.gov

To visualize the subcellular localization and trafficking of sphingolipids, researchers create fluorescent analogs. This can be achieved by attaching a fluorophore, such as a nitrobenzoxadiazole (NBD) or pyrene (B120774) group, to the sphingosine backbone. nih.govnih.gov this compound serves as a suitable scaffold for such modifications. A fluorescent tag could be incorporated into one of the hexyl chains, creating a probe to track its movement and accumulation within cellular membranes and organelles without being converted into other lipid species. ub.edumdpi.com

In addition to fluorescence, bio-orthogonal chemistry allows for the specific labeling of molecules in a complex biological environment. researchgate.net A bio-orthogonal handle, such as an azide (B81097) or a terminal alkyne, could be incorporated into the structure of this compound. This modified analog can be introduced into cells, where it will integrate into membranes. Subsequently, a probe molecule (e.g., a fluorophore or biotin) carrying a complementary reactive group can be added, leading to a specific "click" reaction that tags the sphingolipid analog for visualization or affinity purification. researchgate.netrsc.org

Future Research Avenues for this compound

The utility of this compound in research is expanding, with several promising future directions.

While much focus has been on inhibiting known sphingolipid enzymes, the unique structure of this compound may allow it to interact with other protein targets. For instance, sphingosine and N,N-Dimethylsphingosine have been identified as endogenous ligands for the Sigma-1 receptor, an integral membrane protein with roles in cellular stress responses. nih.gov Future research could investigate whether this compound also binds to this receptor or other S1P receptors, and how the bulky hexyl groups might confer unique affinity or selectivity compared to its smaller counterparts. nih.govnih.gov Exploring its binding profile across a range of membrane proteins and receptors could uncover novel biological functions and therapeutic targets.

Understanding the ultimate fate and impact of synthetic lipid analogs within a cell is crucial. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for comprehensive lipid profiling (lipidomics). nih.govresearchgate.netlipidmaps.org Future studies will likely employ these methods to track the incorporation of this compound into the membranes of various cell and animal models. nih.gov

These lipidomic analyses can reveal how the presence of this synthetic analog alters the broader cellular lipidome. researchgate.net For example, the cell may compensate for the disruption caused by this compound by changing the synthesis or degradation of other lipid classes like glycerophospholipids or sterols. nih.gov Furthermore, imaging mass spectrometry can provide spatial information, mapping the distribution of the compound within specific tissues or even subcellular regions, offering a deeper understanding of its interactions in a complex biological system. nih.gov

Development of New Analytical Workflows for its Precise Quantification and Localization

The unique structural characteristics of this compound, particularly the presence of two hexyl chains on the amino group, necessitate the development and adaptation of specialized analytical workflows for its accurate quantification in biological matrices and precise localization within cellular structures. Research in this area focuses on leveraging advanced analytical platforms, primarily mass spectrometry and fluorescence microscopy, to create robust and sensitive detection methods.

Quantification using Mass Spectrometry:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids. nih.govnih.gov The development of a quantitative assay for this compound would involve a multi-step workflow:

Lipid Extraction: The initial step involves the extraction of lipids from the biological sample (e.g., cells, tissues) using established methods, such as a modified Bligh-Dyer or Folch extraction. These methods use a combination of chloroform (B151607) and methanol (B129727) to efficiently partition lipids from aqueous cellular components.

Chromatographic Separation: The extracted lipids are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). For sphingolipids, hydrophilic interaction liquid chromatography (HILIC) has been shown to provide good peak shapes and rapid analysis times. nih.gov This technique separates compounds based on their polarity, which is ideal for separating different classes of sphingolipids.

Mass Spectrometric Detection: The separated lipids are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is then monitored. For this compound, the precursor ion would be its protonated molecule [M+H]+, and the characteristic fragment ions would be determined through initial infusion experiments.

A crucial aspect of developing a robust quantitative method is the use of an appropriate internal standard. Ideally, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) would be used to account for variations in extraction efficiency and matrix effects. frontiersin.org In the absence of a specific standard, a structurally similar synthetic sphingolipid with a different chain length could be employed.

The table below outlines a hypothetical set of parameters for an LC-MS/MS-based quantification workflow for this compound.

ParameterDescription
Sample Preparation Lipid extraction using a chloroform/methanol-based method.
Chromatography UHPLC with a HILIC column.
Mobile Phase Gradient elution with acetonitrile (B52724) and water containing ammonium (B1175870) formate (B1220265).
Ionization Mode Positive Electrospray Ionization (ESI+).
MS Analysis Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.
Precursor Ion [M+H]⁺ To be determined based on the compound's exact mass.
Fragment Ion(s) Characteristic product ions determined from fragmentation spectra.
Internal Standard Stable isotope-labeled this compound or a close structural analog.

Localization using Fluorescence Microscopy:

To investigate the subcellular distribution of this compound, fluorescently labeled analogs are invaluable tools. nih.govub.edu This involves chemically synthesizing a version of the molecule that incorporates a fluorescent tag, such as a BODIPY or coumarin (B35378) dye. ub.eduacs.org The choice of the fluorophore is critical, as it can influence the subcellular distribution of the lipid probe. ub.edu

The general workflow for localization studies is as follows:

Synthesis of a Fluorescent Analog: A fluorescent moiety is attached to the this compound backbone, often at the terminus of one of the alkyl chains to minimize structural perturbation.

Cellular Labeling: The fluorescent analog is introduced to live cells in culture. Being a synthetic lipid, it can be incorporated into cellular membranes. nih.gov

Microscopy and Imaging: The subcellular localization of the fluorescent analog is then visualized using confocal fluorescence microscopy. ub.edu Co-localization experiments with specific organelle markers (e.g., for the Golgi apparatus, endoplasmic reticulum, or lysosomes) can provide detailed information about its trafficking and accumulation sites. nih.gov

These analytical workflows are essential for understanding the metabolic fate and cellular roles of this compound in academic research.

Investigating its Role in Membrane Biogenesis and Trafficking in Research Models

In academic research, this compound serves as a valuable tool to probe the intricate processes of membrane biogenesis and intracellular trafficking. As a synthetic analog of endogenous sphingolipids, its unique structure allows for the systematic investigation of how modifications to the sphingosine backbone influence membrane properties and lipid sorting. nih.gov

Influence on Membrane Domains and Fluidity:

Endogenous sphingolipids, such as ceramide and sphingomyelin, are known to play a crucial role in the formation of specialized membrane microdomains known as lipid rafts. mdpi.com These domains are enriched in cholesterol and sphingolipids and are involved in signal transduction and protein sorting. The acyl chain structure of sphingolipids is a key determinant of their ability to pack tightly with cholesterol and form these ordered domains. researchgate.net

The presence of two hexyl chains on the amino group of this compound is expected to significantly alter its biophysical properties compared to endogenous ceramides (B1148491), which have a single long acyl chain. Research using synthetic ceramide analogs has shown that modifications to the acyl chain can impact membrane fluidity and the formation of gel/fluid phase separations. researchgate.net It is hypothesized that the branched nature of the dihexyl substitution in this compound would disrupt the tight packing typically observed with saturated, long-chain ceramides. This could lead to an increase in membrane fluidity or the formation of altered membrane domains, which can be studied in model membrane systems like liposomes or giant unilamellar vesicles (GUVs).

Probing Vesicular Trafficking Pathways:

The sorting and transport of lipids and proteins from the Golgi apparatus to their final destinations are fundamental aspects of membrane biogenesis. nih.gov The structure of a lipid's ceramide anchor can act as a sorting signal for its inclusion or exclusion from transport vesicles. biorxiv.org For instance, the length and saturation of the acyl chain in glycosphingolipids have been shown to dictate their sorting into different endocytic pathways. biorxiv.org

By introducing this compound or its fluorescently labeled counterpart into cell models, researchers can investigate how the bulky dihexyl modification affects its trafficking through the secretory and endocytic pathways. nih.gov It can be used to address questions such as:

Is this compound recognized and transported by ceramide transfer proteins (CERT), which mediate the non-vesicular transport of ceramide from the endoplasmic reticulum to the Golgi? nih.gov

How is this synthetic sphingosine analog sorted at the trans-Golgi network for delivery to the plasma membrane or other organelles?

Does its presence in membranes alter the trafficking of other lipids or membrane-associated proteins?

The use of this compound in research models provides a means to dissect the structural requirements for sphingolipid sorting and to understand the consequences of altered sphingolipid structure on membrane organization and dynamics.

Research QuestionExperimental ApproachPotential Insights
How does this compound affect membrane fluidity?Fluorescence polarization studies in model membranes.Understanding of its ordering or disordering effect on the lipid bilayer.
Does it partition into lipid rafts?Co-localization studies with raft markers in cell models.Information on its ability to participate in the formation of specialized membrane domains.
What is its intracellular trafficking pathway?Live-cell imaging with a fluorescently labeled analog.Mapping its movement through organelles like the ER, Golgi, and endosomes.
Does it interfere with endogenous sphingolipid metabolism?Mass spectrometric analysis of other sphingolipid levels after its introduction to cells.Elucidation of its potential off-target effects on cellular lipid homeostasis.

Q & A

Q. What are the recommended methods for synthesizing N,N-Dihexyl-D-erythro-sphingosine with high purity?

this compound is synthesized via chemical modification of the sphingosine backbone, incorporating dihexyl groups at the amine positions. Key steps include:

  • Purity validation : Thin-layer chromatography (TLC) and mass spectrometry (MS) are standard for confirming structural integrity and achieving ≥95% purity .
  • Solvent selection : Use anhydrous chloroform or ethanol during synthesis to avoid hydrolysis of tertiary amine groups .
  • Storage : Store at -20°C in inert conditions to prevent degradation .

Q. How should researchers handle solubility challenges when working with this compound in experimental settings?

Solvent Compatibility Precautions
ChloroformHigh solubilityUse in fume hood; avoid skin contact .
EthanolModerate solubilityEnsure anhydrous conditions to prevent lipid aggregation .
MethanolLimited solubilityTest for phase separation in mixed solvents .

Methodological advice: Pre-dissolve the compound in chloroform before adding to aqueous buffers for cellular assays. Vortexing or sonication may improve dispersion .

Q. What analytical techniques are critical for characterizing this compound in lipidomic studies?

  • Mass spectrometry (MS) : Use high-resolution MS (e.g., LC-QTOF) to confirm molecular weight (C28H55NO2, theoretical MW: 437.76) and detect impurities .
  • Nuclear magnetic resonance (NMR) : Employ <sup>1</sup>H-NMR to verify the stereochemistry (D-erythro configuration) and dihexyl chain integration .
  • TLC : Monitor reaction progress using silica gel plates with a chloroform-methanol-water (65:25:4) solvent system .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study the role of this compound in sphingolipid signaling pathways?

  • Dose-response assays : Test concentrations from 1–50 µM in cell cultures, noting that >20 µM may induce non-specific membrane disruption .
  • Control experiments : Compare with N,N-Dimethyl-D-erythro-sphingosine (a PKC inhibitor) to isolate dihexyl-specific effects .
  • Time-course analysis : Sphingolipid metabolites (e.g., ceramides) peak at 6–12 hours post-treatment; use pulsed-chase labeling for kinetic studies .

Q. How can researchers address discrepancies in bioactivity data of this compound across different cell lines?

Contradictions may arise due to:

  • Cell membrane composition : Lipid raft density varies between cell types; pre-treat with methyl-β-cyclodextrin to deplete cholesterol and standardize uptake .
  • Metabolic degradation : Inhibit ceramidases (e.g., with D-erythro-MAPP) to stabilize the compound in lysosome-rich cell lines .
  • Data normalization : Use fluorescent analogs (e.g., NBD-labeled derivatives) to quantify intracellular distribution and correlate with activity .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage or in vivo studies?

  • Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) in stock solutions to prevent lipid peroxidation .
  • Anaerobic storage : Purge vials with argon gas and use septum-sealed containers .
  • In vivo delivery : Formulate with albumin or liposomes to enhance stability in circulation .

Methodological Challenges and Solutions

Q. How should researchers resolve conflicting results in the compound’s inhibitory effects on sphingosine kinases (SphKs)?

  • Enzyme source variability : Use recombinant SphK1/SphK2 isoforms to control for tissue-specific enzyme activity .
  • Substrate competition assays : Co-incubate with D-erythro-sphingosine (natural substrate) to assess competitive vs. non-competitive inhibition .
  • Structural analogs : Compare inhibition profiles with N,N-Dimethyl-D-erythro-sphingosine to determine alkyl chain length-dependent effects .

Q. What are best practices for ensuring reproducibility in studies involving this compound?

  • Batch documentation : Record synthesis dates, solvent lots, and storage conditions to identify variability sources .
  • Inter-laboratory validation : Share samples with collaborators to confirm bioactivity across experimental setups .
  • Data transparency : Publish raw chromatograms and NMR spectra in supplementary materials .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Ventilation : Use chemical fume hoods for solvent evaporation steps .
  • First aid : In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.